molecular formula C25H22N2O3S B11123719 Methyl 5-methyl-2-({[8-methyl-2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Methyl 5-methyl-2-({[8-methyl-2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11123719
M. Wt: 430.5 g/mol
InChI Key: BAUWJKKCXNDRJW-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-[8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-[8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

    Amidation and Esterification: The final steps involve the amidation of the quinoline core with an appropriate amine and the esterification of the carboxylic acid group with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-[8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, palladium catalysts, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline or thiophene derivatives.

Scientific Research Applications

METHYL 5-METHYL-2-[8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-[8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-METHYL-2-[8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE: shares structural similarities with other quinoline and thiophene derivatives, such as:

Uniqueness

The uniqueness of METHYL 5-METHYL-2-[8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications. The presence of both quinoline and thiophene rings in the same molecule provides a unique platform for studying various chemical and biological interactions.

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 5-methyl-2-[[8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H22N2O3S/c1-14-8-10-17(11-9-14)21-13-19(18-7-5-6-15(2)22(18)26-21)23(28)27-24-20(25(29)30-4)12-16(3)31-24/h5-13H,1-4H3,(H,27,28)

InChI Key

BAUWJKKCXNDRJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)NC4=C(C=C(S4)C)C(=O)OC)C

Origin of Product

United States

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